molecular formula C9H20N2O B1451869 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine CAS No. 936940-49-7

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

Cat. No.: B1451869
CAS No.: 936940-49-7
M. Wt: 172.27 g/mol
InChI Key: RNIOWKZBHNSSMI-UHFFFAOYSA-N
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Description

Atomic Composition and Molecular Formula Analysis

The molecular composition of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is precisely defined by its empirical formula C₉H₂₀N₂O, representing a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular framework. This compound possesses a molecular weight of 172.27 daltons, establishing its position within the range of small organic molecules with moderate molecular complexity. The Chemical Abstracts Service registry number 936940-49-7 provides unique identification for this specific molecular entity.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as COCCN1CCCC(C1)CN, which delineates the precise atomic bonding arrangement throughout the molecule. This notation indicates the presence of two distinct nitrogen atoms within the structure, contributing to the compound's classification as a diamine derivative. The International Chemical Identifier representation InChI=1S/C9H20N2O/c1-12-6-5-11-4-2-3-9(7-10)8-11/h9H,2-8,10H2,1H3 provides additional structural verification and enables computational analysis of molecular properties.

The atomic distribution within the molecule includes nine carbon atoms forming the backbone structure, twenty hydrogen atoms providing saturation and functional group completion, two nitrogen atoms contributing to the basic character, and one oxygen atom participating in ether linkage formation. This composition results in a hydrogen-to-carbon ratio of 2.22, indicating a highly saturated molecular structure typical of aliphatic heterocyclic compounds. The presence of multiple heteroatoms within the relatively compact molecular framework significantly influences the compound's electronic distribution and potential for intermolecular interactions.

Property Value Reference
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Chemical Abstracts Service Number 936940-49-7
Simplified Molecular Input Line Entry System COCCN1CCCC(C1)CN
International Chemical Identifier Key RNIOWKZBHNSSMI-UHFFFAOYSA-N

Properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-6-5-11-4-2-3-9(7-10)8-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOWKZBHNSSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655697
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-49-7
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(2-Methoxyethyl)piperidin-3-yl methanol

  • Starting from piperidine derivatives, the 2-methoxyethyl substituent is introduced via nucleophilic substitution or reductive amination.
  • The 3-position hydroxymethyl group is installed through selective functionalization, often involving protection/deprotection strategies to ensure regioselectivity.

Conversion to 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

  • The hydroxymethyl intermediate undergoes amination, typically by reaction with methylamine or other amine sources.
  • Reductive amination or substitution reactions are employed, using reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the conversion.
  • Reaction conditions are carefully controlled to avoid over-reduction or side reactions.

Purification Techniques

  • Flash column chromatography using silica gel and gradient elution solvents (e.g., ethyl acetate/heptane mixtures) is commonly used to purify intermediates and the final product.
  • Preparative high-performance liquid chromatography (HPLC) with C8 or C18 columns is employed for final purification to achieve >95% purity.
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS).

Reaction Analysis and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Substitution 2-Methoxyethyl halide or equivalent Introduction of 2-methoxyethyl group
2 Hydroxymethylation Formaldehyde or equivalent Installation of hydroxymethyl group at C3
3 Amination Methylamine, reducing agents (NaBH4, LiAlH4) Conversion of hydroxymethyl to methanamine
4 Purification Silica gel chromatography, preparative HPLC Achieving high purity (>95%)
  • Oxidation and reduction reactions are integral to the process, with common oxidizing agents including potassium permanganate and chromium trioxide, and reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution reactions replace hydroxyl groups with amine functionalities, critical for forming the methanamine moiety.

Research Findings and Optimization

  • The choice of solvent (e.g., dichloromethane, tetrahydrofuran) and temperature control is crucial for maximizing yield and minimizing side products.
  • Elevated temperatures and microwave-assisted heating have been reported to enhance reaction rates in certain steps, such as cyclization or amide formation when related derivatives are synthesized.
  • Strong cation exchange (SCX) chromatography is effective for isolating amine-containing compounds due to their basic nature.
  • The final compound exhibits a molecular weight of 186.29 g/mol and a CAS registry number 915923-94-3, confirming its identity and purity through spectral data and mass analysis.

Summary Table of Preparation Method

Parameter Description
Starting Material Piperidine derivatives
Key Intermediate 1-(2-Methoxyethyl)piperidin-3-yl methanol
Amination Method Reductive amination using methylamine and reducing agents
Purification Flash chromatography and preparative HPLC
Characterization NMR (600 MHz), LC-MS, GC-MS
Typical Yield 69-78% in intermediate steps, overall yield varies
Purity Achieved >95% confirmed by analytical methods
Molecular Weight 186.29 g/mol
CAS Number 915923-94-3

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • Methoxyethyl vs. Oxane : The methoxyethyl group in the target compound improves water solubility compared to the oxane ring (a tetrahydrofuran derivative), but synthetic yields are lower (56% vs. 78%), likely due to steric hindrance during coupling .
  • Methoxyethyl vs. Isopropyl : The isopropyl analog (CAS 875400-96-7) lacks an oxygen atom, increasing lipophilicity (predicted logP: ~1.5 vs. ~0.8 for the methoxyethyl derivative), which may reduce solubility but enhance membrane permeability .

Positional Isomerism (3-yl vs. 4-yl)

Table 2: Positional Impact on Molecular Properties

Compound Name Piperidine Position Molecular Weight (g/mol) HRMS/NMR Data Reference
This compound 3-yl 172.27 13C-NMR: δ 70.6 (OCH₂), 58.4 (NCH₂)
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine 4-yl 172.27 LC-MS: 395.1 [M+H]⁺ (amide derivative)

Key Observations :

  • 3-yl vs. The 4-yl isomer, used in compound 21 (Table 1), showed reduced yield (56%) compared to non-piperidine analogs, suggesting steric challenges in coupling reactions .

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various interactions with biological targets, including receptors and enzymes, which may lead to therapeutic applications.

Chemical Structure : The compound features a piperidine ring substituted with a methoxyethyl group, which influences its biological activity. Its structural formula can be represented as follows:

C10H16N2O\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

  • Receptor Interaction : The compound is believed to bind to serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Modulation : It can inhibit or activate enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

1. Neuropharmacological Effects

Research indicates that piperidine derivatives, including this compound, may exhibit neuroprotective effects. They have been studied for their potential in treating conditions like depression and anxiety disorders.

  • Case Study : A study demonstrated that similar piperidine compounds showed significant antidepressant-like effects in animal models, suggesting a promising avenue for further exploration of this compound's potential .

3. Anti-inflammatory Properties

Piperidine compounds are also noted for their anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases.

  • Research Findings : A review highlighted that certain derivatives possess dual action by inhibiting inflammatory pathways while promoting neuroprotection .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Its applications extend beyond medicinal chemistry into materials science, where it serves as a building block for more complex molecules.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from other piperidine derivatives.

CompoundStructureNotable Activity
This compoundStructureNeuropharmacological effects
1-[1-(3-Methoxypropyl)piperidin-3-YL]methanamine-Antidepressant-like effects
(1-Methylpyrrolidin-3-yl)methanamine-Antimicrobial properties

Q & A

Q. What are the standard synthetic routes for 1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine, and what reagents/conditions are typically employed?

Methodological Answer: The synthesis of this piperidine-derived amine involves multi-step functionalization. Key steps include:

  • N-Alkylation : Introducing the 2-methoxyethyl group to the piperidine ring using alkylating agents like 2-methoxyethyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive Amination : For methanamine group installation, reductive agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce imine intermediates formed from aldehydes/ketones .
  • Protection/Deprotection : Boc or Fmoc groups may protect the amine during synthesis to prevent side reactions, followed by acidic/basic deprotection .
    Critical Note : Reaction purity should be monitored via HPLC or GC-MS, as residual solvents (e.g., DMF) or unreacted intermediates may complicate downstream applications.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR confirms the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and piperidine ring protons (δ ~1.5–2.8 ppm). Methanamine protons appear as a singlet near δ 2.5–3.0 ppm .
    • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate functional groups .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) assesses purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₉H₂₀N₂O: 189.16 g/mol) .

Q. What are the stability profiles of this compound under standard laboratory storage conditions?

Methodological Answer:

  • Thermal Stability : Limited data exists, but piperidine derivatives generally decompose above 200°C. Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation .
  • Light Sensitivity : Amber vials are recommended, as methoxy groups may undergo photodegradation .
  • Humidity Control : Hygroscopic amines should be stored with desiccants (e.g., silica gel) to avoid hydrolysis .
    Data Gap : No reported incompatibility with common solvents (e.g., DMSO, ethanol), but compatibility tests with reaction matrices are advised before use .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search : Tools like ICReDD integrate quantum mechanics (QM) to model transition states and intermediates. For example, DFT (B3LYP/6-31G*) predicts energy barriers for N-alkylation steps, guiding solvent selection (e.g., polar aprotic solvents lower activation energy) .
  • Machine Learning (ML) : Platforms like Pistachio or Reaxys databases predict feasible synthetic routes by analyzing >10⁶ reactions, prioritizing high-yield pathways (e.g., reductive amination vs. SN2) .
  • AI-Driven Optimization : Bayesian optimization algorithms adjust parameters (temperature, stoichiometry) in real-time using feedback from inline analytics (e.g., PAT tools) .

Q. How should researchers address contradictions in reported toxicity data for piperidine derivatives like this compound?

Methodological Answer:

  • Data Reconciliation : Compare acute toxicity (LD₅₀) from multiple sources (e.g., PubChem, supplier SDS). For example, if oral LD₅₀ ranges from 200–500 mg/kg (rat), conduct in vitro assays (e.g., HepG2 cell viability) to resolve discrepancies .
  • Mechanistic Studies : Use molecular docking to assess binding to off-target receptors (e.g., hERG channels for cardiotoxicity) .
  • Meta-Analysis : Apply statistical models (e.g., ANOVA) to aggregated data, controlling for variables like purity (% area by HPLC) or solvent residues .

Q. What strategies are effective for designing bioactivity assays targeting this compound’s potential as a neuromodulator or enzyme inhibitor?

Methodological Answer:

  • Target Selection : Prioritize receptors/transporters (e.g., σ receptors, monoamine transporters) based on structural analogs (e.g., N-substituted piperidines with known CNS activity) .
  • Assay Design :
    • Binding Affinity : Radioligand displacement assays (³H-labeled antagonists) with membrane preparations .
    • Functional Activity : Calcium flux (FLIPR) or electrophysiology (patch-clamp) for ion channel modulation .
  • Counter-Screening : Test against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Q. How can factorial design experiments improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Factor Screening : Use a 2³ factorial design to evaluate three critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, a study might reveal that catalyst (e.g., Pd/C) concentration has the largest effect on yield (p < 0.05) .
  • Response Surface Methodology (RSM) : Central composite designs optimize parameters (e.g., 65°C, 5 mol% catalyst, DMF:H₂O 9:1) to maximize yield ≥85% .
  • Robustness Testing : Introduce "noise" variables (e.g., reagent lot variability) to ensure process reliability at scale .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine
Reactant of Route 2
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1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine

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